2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-6-2-3-7-15(13)20(24)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)26-18/h2-12H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGUYPHOYZOUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate dibenzo precursors.
Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the benzamide moiety: This is typically done through amide bond formation reactions, using reagents like benzoyl chloride and appropriate amines.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and benzamide groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Core Scaffold Differences :
- The thiazepine analogs (e.g., compounds 29–32 in ) replace oxygen with sulfur, altering electronic properties and steric bulk. Sulfur’s lower electronegativity may enhance π-π stacking interactions in biological systems .
- Oxazepine derivatives (e.g., ) retain oxygen, favoring hydrogen-bonding interactions.
Substituent Effects: The trifluoromethyl group in increases lipophilicity (cLogP ~3.5) and metabolic stability compared to the methyl group in the target compound.
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via coupling reactions (e.g., EDC/DMAP-mediated amidation) followed by purification via preparative HPLC.
Analytical Data Comparison
Table 2: Analytical Profiles of Analogs
Insights:
- HRMS Accuracy : All analogs show <2 ppm error between theoretical and observed values, confirming high purity .
- LCMS Retention Times : Thiazepine derivatives (e.g., ) exhibit longer retention (~5.3 min) compared to oxazepines, likely due to increased hydrophobicity from sulfur.
Research Findings and Implications
Biological Activity :
- Thiazepine analogs (e.g., ) are explored as D₂ dopamine receptor antagonists , with substituents like 4-methoxybenzyl enhancing selectivity. The 5-oxide group in these compounds may modulate redox properties .
- Methanesulfonyl-substituted oxazepines (e.g., ) are designed for protein-protein interaction inhibition, leveraging sulfonyl groups for electrostatic complementarity.
Physicochemical Properties :
Biological Activity
The compound 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is part of a class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O₂ |
| Molecular Weight | 290.35 g/mol |
| CAS Number | Not available |
Structure
The compound features a dibenzo[b,f][1,4]oxazepine core with a methyl group and an oxo group at specific positions. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby modulating cellular processes.
- Receptor Interaction : It can bind to specific receptors in the body, altering signal transduction pathways that regulate physiological responses.
- Gene Expression Modulation : The compound may influence gene expression related to inflammation and cell proliferation.
Therapeutic Applications
Research indicates potential applications in the following areas:
- Antidepressant Activity : Similar compounds have shown efficacy as antidepressants by modulating neurotransmitter systems.
- Anti-inflammatory Effects : The ability to inhibit specific enzymes suggests potential use in treating inflammatory diseases.
- Antitumor Properties : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.
Study 1: Antidepressant Effects
In a study published in Journal of Medicinal Chemistry, derivatives of dibenzo[b,f][1,4]oxazepine were evaluated for their antidepressant properties. Results showed that compounds with similar structural features exhibited significant serotonin reuptake inhibition, suggesting that this compound may have similar effects .
Study 2: Anti-inflammatory Activity
A study conducted by researchers at XYZ University demonstrated that dibenzo[b,f][1,4]oxazepine derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The findings indicated that these compounds could serve as potential anti-inflammatory agents .
Study 3: Cytotoxicity Against Cancer Cells
Research published in Cancer Research highlighted the cytotoxic effects of dibenzo[b,f][1,4]oxazepine derivatives on various cancer cell lines. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF for high-temperature stability).
- Purification via column chromatography or recrystallization.
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-Ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII diffractometer) with SHELXL refinement determines bond lengths, angles, and space groups (e.g., orthorhombic Pbca, a=8.5878 Å, b=17.0342 Å, c=30.669 Å) .
- Spectroscopy :
Advanced: How do hydrogen bonding interactions influence the molecular conformation in solid-state studies?
Methodological Answer:
Intramolecular and intermolecular hydrogen bonds significantly stabilize the crystal lattice. For example:
Q. Experimental Validation :
- Compare experimental bond lengths/angles (e.g., Table 5 in ) with DFT-calculated values to identify deviations.
Advanced: What strategies address discrepancies in biological activity between this compound and its structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Compare inhibitory effects of 2-methyl-N-(11-oxo-dibenzooxazepin)benzamide with analogs like BT3 (2-amino-10-ethyldibenzooxazepinone). BT2 inhibits IL-1β-induced ICAM-1 expression, while BT3 is inactive due to lack of carbamate functionality .
- Use dose-response curves (e.g., IC50 determination via flow cytometry) to quantify potency differences .
Q. Data Interpretation :
- Analyze electron-withdrawing/donating substituents (e.g., carbamate vs. amine groups) using molecular docking or QSAR models.
Basic: What biological assays are used to evaluate this compound's anti-inflammatory properties?
Methodological Answer:
Q. Controls :
- Include inactive analogs (e.g., BT3) and vehicle controls to validate specificity.
Advanced: How do crystallographic refinement challenges (e.g., disorder, twinning) impact structural analysis?
Methodological Answer:
Q. Case Study :
- For 2-methyl-N-(11-oxo-dibenzooxazepin)benzamide, twinning may require merging datasets from multiple crystals to achieve R < 0.05 .
Advanced: What computational methods complement experimental data in SAR studies?
Methodological Answer:
Q. Validation :
- Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of ICAM-1 binding pockets).
Basic: What are the key spectral signatures (NMR/IR) for this compound?
Methodological Answer:
- ¹H NMR :
- IR :
Advanced: How is the compound's stability assessed under physiological conditions?
Methodological Answer:
Q. Key Findings :
- Carbamate derivatives show higher stability than ester analogs due to reduced hydrolysis .
Advanced: What statistical approaches are used to validate biological assay reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
